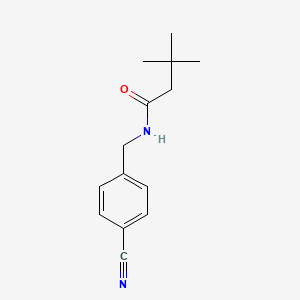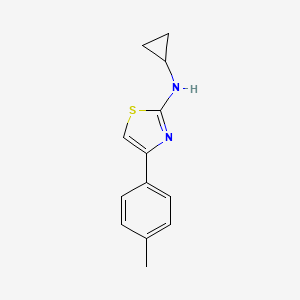
1-(3-((Iodotriphenylphosphoranyl)(methyl)amino)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((Iodotriphenylphosphoranyl)(methyl)amino)phenyl)ethanone is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of an iodotriphenylphosphoranyl group attached to a methylamino phenyl ethanone structure. Its unique chemical structure makes it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of 1-(3-((Iodotriphenylphosphoranyl)(methyl)amino)phenyl)ethanone typically involves multiple steps, including the introduction of the iodotriphenylphosphoranyl group and the formation of the methylamino phenyl ethanone core. Common synthetic routes include:
Stepwise Synthesis: This method involves the sequential addition of functional groups to a precursor molecule. For instance, the iodotriphenylphosphoranyl group can be introduced via a reaction with triphenylphosphine and iodine, followed by the addition of the methylamino group.
Industrial Production: Industrial-scale production may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
1-(3-((Iodotriphenylphosphoranyl)(methyl)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodotriphenylphosphoranyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3-((Iodotriphenylphosphoranyl)(methyl)amino)phenyl)ethanone has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for pharmaceuticals and its role in drug delivery systems.
Industry: Industrial applications include its use in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-((Iodotriphenylphosphoranyl)(methyl)amino)phenyl)ethanone involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, influencing their activity. This binding can result in the modulation of biochemical pathways.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. These can include signaling pathways, metabolic pathways, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
1-(3-((Iodotriphenylphosphoranyl)(methyl)amino)phenyl)ethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other iodotriphenylphosphoranyl derivatives and methylamino phenyl ethanones.
Uniqueness: The presence of both the iodotriphenylphosphoranyl group and the methylamino phenyl ethanone core in a single molecule gives it unique chemical and biological properties. This combination allows for specific interactions and reactions that are not observed in simpler compounds.
Eigenschaften
Molekularformel |
C27H25INOP |
|---|---|
Molekulargewicht |
537.4 g/mol |
IUPAC-Name |
1-[3-[[iodo(triphenyl)-λ5-phosphanyl]-methylamino]phenyl]ethanone |
InChI |
InChI=1S/C27H25INOP/c1-22(30)23-13-12-14-24(21-23)29(2)31(28,25-15-6-3-7-16-25,26-17-8-4-9-18-26)27-19-10-5-11-20-27/h3-21H,1-2H3 |
InChI-Schlüssel |
WUUCXJUSFQVENH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)N(C)P(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]-1-carboxylate](/img/structure/B14912491.png)


![tert-Butyl (3aR,9bR)-9b-((4-fluorophenyl)sulfonyl)-7-iodo-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14912524.png)

![2-(2,4-dinitrophenyl)-N'-[(1Z)-1-phenylpropylidene]acetohydrazide](/img/structure/B14912528.png)
![4-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B14912535.png)





